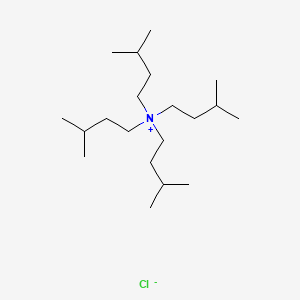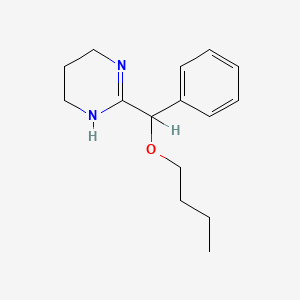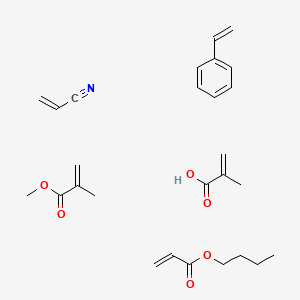
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a dimethylamino group, a trimethoxyphenyl group, and an oxazolidinone ring. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the trimethoxyphenyl group: This step involves the coupling of the oxazolidinone intermediate with a trimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Addition of the dimethylamino group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
化学反应分析
Types of Reactions
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Typical reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biology: The compound can be used as a probe or reagent in biochemical studies to investigate cellular processes and molecular interactions.
Industry: It may find applications in the synthesis of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The compound’s structure allows it to form specific interactions with these targets, influencing their activity and function.
相似化合物的比较
Similar Compounds
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone: The non-hydrochloride form of the compound.
3-(3,4,5-Trimethoxyphenyl)-2-oxazolidinone: Lacks the dimethylamino group.
5-((Dimethylamino)methyl)-2-oxazolidinone: Lacks the trimethoxyphenyl group.
Uniqueness
The presence of both the dimethylamino group and the trimethoxyphenyl group in 5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride contributes to its unique chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interactions with biological targets, making it distinct from similar compounds.
属性
CAS 编号 |
27260-56-6 |
|---|---|
分子式 |
C15H23ClN2O5 |
分子量 |
346.80 g/mol |
IUPAC 名称 |
5-[(dimethylamino)methyl]-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C15H22N2O5.ClH/c1-16(2)8-11-9-17(15(18)22-11)10-6-12(19-3)14(21-5)13(7-10)20-4;/h6-7,11H,8-9H2,1-5H3;1H |
InChI 键 |
OVBKFLBUBQGOKE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1CN(C(=O)O1)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)
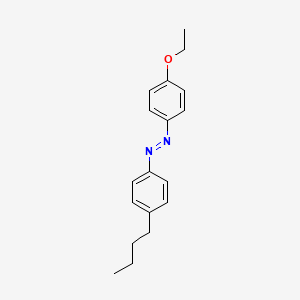


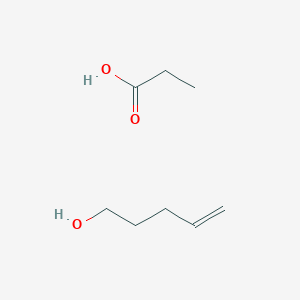
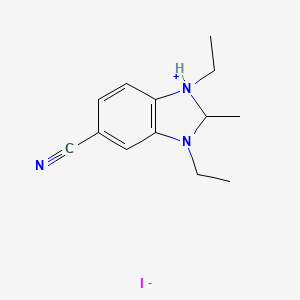
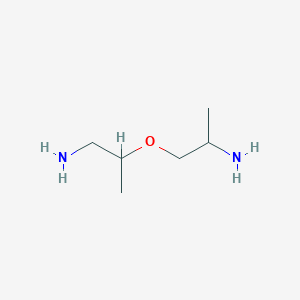
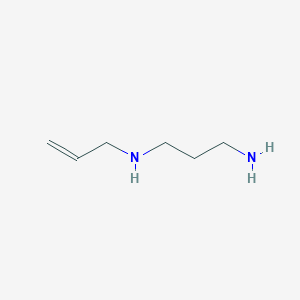
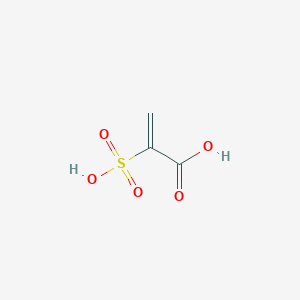
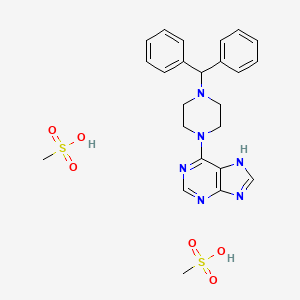
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
